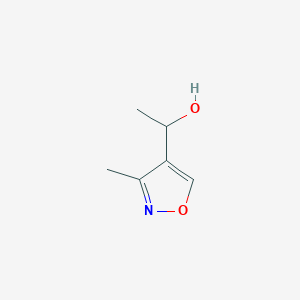

1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol

Description

Historical Context and Significance of Oxazole-Containing Scaffolds in Synthetic Chemistry

The chemistry of heterocyclic compounds, particularly those containing nitrogen and oxygen, has been a cornerstone of medicinal and synthetic chemistry for decades. nih.govtandfonline.com Within this vast field, the isoxazole (B147169) ring—a five-membered heterocycle with adjacent nitrogen and oxygen atoms—has garnered significant attention. nih.gov Historically, the relative ease of synthesis and the stability of the isoxazole ring have made it an object of intense interest for chemists and pharmacologists worldwide. researchgate.net

The significance of the isoxazole scaffold is immense, primarily due to its role as a "privileged" structure in medicinal chemistry. daneshyari.comresearchgate.net This designation stems from its ability to interact with a wide spectrum of biological targets, leading to a broad range of physiological effects. The unique structural and electronic properties of the isoxazole ring, including its capacity for hydrogen bonding and pi-pi stacking, allow for versatile binding to enzymes and receptors. daneshyari.com

This has led to the incorporation of the isoxazole moiety into numerous marketed drugs with diverse therapeutic applications, including the anti-inflammatory drug Leflunomide, the antibiotic Sulfisoxazole, and the antipsychotic agent Risperidone. daneshyari.comlifechemicals.com The proven success of these compounds has cemented the isoxazole scaffold as a crucial pharmacophore, continually inspiring the development of new synthetic methodologies and the design of novel therapeutic agents. nih.gov

Rationale for Investigating the Synthetic Utility of 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol

The rationale for investigating a compound like this compound is rooted in its potential as a versatile synthetic building block. researchgate.netlifechemicals.comresearchgate.net In modern organic synthesis and drug discovery, the use of pre-functionalized heterocyclic cores is a key strategy for efficiently generating libraries of complex molecules for biological screening. The target compound possesses several key features that make it an attractive intermediate:

A Stable Heterocyclic Core: It features the robust 3-methyl-1,2-oxazole ring, which is known to confer favorable physicochemical and pharmacokinetic properties to larger molecules. daneshyari.comresearchgate.net

Reactive Functionality: The secondary alcohol (-CH(OH)CH₃) group at the 4-position is a versatile handle for a wide array of chemical transformations. This hydroxyl group can be oxidized to a ketone, esterified, etherified, or used in coupling reactions to introduce new molecular fragments.

Stereochemical Potential: The carbon bearing the hydroxyl group is a chiral center, allowing for the synthesis of stereospecific derivatives, a critical consideration in modern drug design where enantiomers can have vastly different biological activities.

By using this compound, synthetic chemists can readily introduce the valuable isoxazole scaffold into novel molecular structures, thereby exploring new chemical space in the search for next-generation therapeutics and functional materials. lifechemicals.comnih.govresearchgate.net

Overview of Research Domains Pertaining to this compound

While direct research on this compound is limited, its utility as a building block allows it to be pertinent to several advanced research domains. The application of this compound is primarily as a precursor to more complex isoxazole derivatives, which are then investigated for a wide range of biological activities.

The primary research domain is medicinal chemistry , where isoxazole derivatives have been extensively studied for numerous therapeutic applications. researchgate.net The synthesis of novel compounds using this building block would be aimed at discovering agents with enhanced potency and selectivity for various biological targets.

| Therapeutic Area | Description of Activity | Reference |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxic activity against various human cancer cell lines, including breast, lung, and prostate cancer. Some act as inhibitors of key proteins in oncogenesis, such as Hsp90. | nih.govdaneshyari.com |

| Anti-inflammatory | Many isoxazole-containing compounds exhibit significant anti-inflammatory effects, with some showing efficacy comparable to standard drugs. | nih.govresearchgate.net |

| Antimicrobial | The isoxazole scaffold is a component of antibacterial and antifungal agents, demonstrating a broad spectrum of activity. | researchgate.netdaneshyari.com |

| Antiviral | Certain isoxazole derivatives have been investigated for their potential to inhibit viral replication. | researchgate.net |

| Neurological | The scaffold is found in agents active in the central nervous system (CNS), including anticonvulsant and antipsychotic drugs. | researchgate.netlifechemicals.com |

Beyond medicine, derivatives obtainable from this compound could find applications in materials science and agrochemicals . Functionalized isoxazoles have been explored for use as fluorescent sensors, liquid crystals, and ligands for asymmetric synthesis, highlighting the versatility of this heterocyclic system. lifechemicals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1,2-oxazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(5(2)8)3-9-7-4/h3,5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKTORPCDMSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 3 Methyl 1,2 Oxazol 4 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary strategic disconnections are considered:

C-C Bond Disconnection: The most intuitive disconnection is at the C-C bond between the oxazole ring and the ethanol (B145695) moiety. This leads to two key synthons: a nucleophilic methyl group (CH₃⁻) and an electrophilic 3-methyl-1,2-oxazole-4-carbaldehyde, or a nucleophilic 3-methyl-1,2-oxazol-4-yl anion and an electrophilic acetaldehyde (B116499). The former is more synthetically viable, identifying 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one as a key intermediate. This ketone can be formed by the oxidation of the target alcohol or synthesized directly. A further disconnection of the ketone via functional group interconversion (FGI) points to a carbonyl addition reaction.

Oxazole Ring Disconnection: The second major disconnection involves breaking the N-O and C-C bonds of the oxazole ring itself. This approach focuses on constructing the ring with the desired C4 substituent already in place or in a precursor form. This leads back to simple acyclic precursors such as a β-dicarbonyl compound (like acetylacetone or its derivatives) and hydroxylamine, which are fundamental building blocks for isoxazole (B147169) synthesis.

These disconnections suggest two primary forward synthetic strategies:

Strategy A: First, construct the 3-methyl-1,2-oxazole ring, then introduce the acetyl group at the C4 position to form the ketone intermediate 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one , followed by reduction to the target alcohol.

Strategy B: Synthesize a precursor that already contains the atoms for the side chain, and then perform the cyclization reaction to form the substituted oxazole ring directly.

Classical and Contemporary Approaches to the Formation of the Oxazole Ring System

The formation of the isoxazole (1,2-oxazole) ring is a well-established area of heterocyclic chemistry, with both classical and modern methods available.

Cyclocondensation Reactions in Oxazole Synthesis Precursors to this compound

The most traditional and widely used method for synthesizing the isoxazole core is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov To obtain the 3-methyl-1,2-oxazole moiety, precursors such as ethyl acetoacetate or acetylacetone are commonly employed. nih.govrjpbcs.com

The reaction proceeds through the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl carbons of the β-dicarbonyl compound, forming an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the isoxazole ring. heteroletters.org The regioselectivity of the reaction (i.e., which carbonyl group is attacked first) can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. researchgate.netdntb.gov.ua Greener synthetic approaches using water as a solvent and various catalysts have also been developed for the synthesis of related isoxazole derivatives. heteroletters.orgresearchgate.netresearchgate.net

| Precursor | Reagent | Typical Conditions | Product |

| Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Base (e.g., NaOAc), Solvent (e.g., Ethanol), Heat | 3-Methylisoxazol-5(4H)-one |

| Acetylacetone | Hydroxylamine Hydrochloride | Aqueous alcohol | 3,5-Dimethylisoxazole |

| Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine | One-pot reaction | Catalyst (e.g., sodium saccharin), Water | 4-Arylidene-3-methylisoxazol-5(4H)-one |

Palladium-Catalyzed Cyclizations and Other Metal-Mediated Syntheses of Oxazoles

Modern synthetic chemistry has introduced metal-catalyzed reactions for the construction of heterocyclic rings, offering alternative pathways with often high efficiency and selectivity. Palladium-catalyzed reactions have been particularly prominent. researchgate.net These methods can involve cascade or multicomponent reactions to build complex isoxazoles. mdpi.com For instance, palladium catalysts can be used for the electrophilic intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov While powerful, the synthesis of the specific starting materials, such as substituted 2-alkyne-1-one O-methyl oximes, can be a limiting factor. beilstein-journals.orgnih.gov

Other transition metals, such as copper and ruthenium, have also been employed in catalytic cycles for isoxazole synthesis, typically via [3+2] cycloaddition reactions between nitrile oxides and alkynes. beilstein-journals.orgnih.gov These contemporary methods provide access to a wide array of substituted isoxazoles that may be difficult to obtain through classical condensation routes.

Direct Introduction of the Hydroxyl-Bearing Ethyl Moiety to the Oxazole Core

Once the 3-methyl-1,2-oxazole core is established, the final steps involve the formation of the 1-hydroxyethyl side chain at the C4 position. This is typically achieved through a two-step sequence involving C-C bond formation followed by reduction.

Organometallic Reagents in C-C Bond Formation at the C4-Position of 3-Methyl-1,2-oxazole

The introduction of a carbon-based substituent onto the oxazole ring often utilizes organometallic reagents. researchgate.netnih.gov A common strategy is the reaction of an organometallic nucleophile with a carbonyl-substituted oxazole. To synthesize the precursor ketone, 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one, one could envision reacting a 3-methyl-1,2-oxazole-4-carbonyl chloride or a related ester with a methyl organometallic reagent.

However, a more direct and frequently employed route to the final alcohol is the addition of a methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li), to 3-methyl-1,2-oxazole-4-carbaldehyde. byjus.comorganic-chemistry.org This reaction follows the standard nucleophilic addition mechanism to a carbonyl group. The organometallic reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium or lithium alkoxide intermediate, which is then protonated during aqueous workup to yield the secondary alcohol, this compound. masterorganicchemistry.comlumenlearning.com The regioselectivity of Grignard additions to substituted isoxazoles can sometimes be influenced by the coordinating ability of the isoxazole oxygen atom. researchgate.net

| Electrophile | Organometallic Reagent | Product after Workup |

| 3-Methyl-1,2-oxazole-4-carbaldehyde | Methylmagnesium Bromide (CH₃MgBr) | This compound |

| 3-Methyl-1,2-oxazole-4-carbaldehyde | Methyllithium (CH₃Li) | This compound |

Reduction Strategies for Carbonyl Precursors to this compound

The most common pathway to this compound involves the reduction of its corresponding ketone precursor, 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one . This transformation is a standard functional group conversion in organic synthesis.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of ketones and aldehydes to alcohols. organic-chemistry.orgnih.gov The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. sapub.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate by the solvent furnishes the desired secondary alcohol.

For less sensitive substrates, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although NaBH₄ is generally sufficient and safer for this type of reduction.

| Ketone Precursor | Reducing Agent | Solvent | General Conditions |

| 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-one | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature |

| 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0°C, followed by aqueous workup |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of single enantiomers of this compound is crucial for applications where specific stereochemistry dictates biological activity or material properties. The chirality in this molecule resides at the carbon atom bearing the hydroxyl group. Enantiopure forms are typically accessed through the asymmetric reduction of the prochiral ketone, 1-(3-methyl-1,2-oxazol-4-yl)ethanone. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliaries in the Asymmetric Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed for potential recycling. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a chiral auxiliary could be attached to the precursor, 1-(3-methyl-1,2-oxazol-4-yl)ethanone, to control the diastereoselective addition of a hydride reagent.

The general strategy involves covalently attaching a chiral auxiliary (Xc) to a non-chiral substrate, creating a new compound where the auxiliary's steric and electronic properties block one of the prochiral faces of the carbonyl group. scielo.org.mx Subsequent reduction of the ketone functionality then proceeds with high diastereoselectivity. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched alcohol.

Commonly used auxiliaries are derived from readily available natural sources like amino acids or terpenes. researchgate.netscielo.org.mx Evans' oxazolidinone auxiliaries, for instance, have been widely successful in controlling the stereochemistry of aldol and alkylation reactions, and similar principles can be applied to reductions. wikipedia.orgresearchgate.net Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity due to the high levels of diastereoselectivity they can impart. scielo.org.mx

Table 1: Illustrative Application of Chiral Auxiliaries in Asymmetric Ketone Reduction This table illustrates the general principle with hypothetical data for the target compound's precursor.

| Entry | Chiral Auxiliary System | Hydride Source | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Evans Oxazolidinone | L-Selectride® | 95:5 |

| 2 | Camphorsultam | NaBH₄ | 92:8 |

| 3 | (R)-2-Methyl-2-propanesulfinamide | DIBAL-H | 98:2 |

The selection of the auxiliary and the reducing agent is critical for achieving high diastereoselectivity. The steric bulk of both the auxiliary and the hydride source, as well as the reaction conditions (temperature, solvent), must be carefully optimized to maximize the stereochemical outcome.

Asymmetric Catalysis for the Production of Stereoisomers of this compound

Asymmetric catalysis is a powerful tool for generating enantiopure compounds, where a small amount of a chiral catalyst creates a large quantity of a chiral product. For the synthesis of this compound, the most relevant application is the asymmetric reduction of the corresponding ketone. This is often achieved through catalytic hydrogenation or transfer hydrogenation.

Chiral metal-ligand complexes are frequently employed as catalysts. For instance, ruthenium, rhodium, or iridium complexes with chiral phosphine or diamine ligands have proven highly effective for the enantioselective reduction of a wide range of ketones. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is another prominent method for converting prochiral ketones to chiral secondary alcohols with high enantioselectivity. nih.gov The catalyst coordinates to both the borane reducing agent and the carbonyl oxygen of the substrate, holding the ketone in a rigid conformation that exposes one face to hydride attack.

Dirhodium catalysts have also been explored for their ability to facilitate reactions involving azavinyl carbenes, which can lead to enantioenriched products. nih.gov While not a direct reduction, this highlights the versatility of chiral metal catalysts in creating stereocenters. The choice of catalyst, ligand, and reaction conditions is paramount for achieving high enantiomeric excess (ee).

Table 2: Representative Asymmetric Catalysts for Ketone Reduction This table shows common catalysts and typical performance for analogous ketone reductions.

| Entry | Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | RuCl₂(S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | >98% |

| 2 | (R)-CBS Catalyst / BH₃ | Asymmetric Reduction | 95-99% |

| 3 | Rh(I)-Chiral Diphosphine | Asymmetric Hydrogenation | >97% |

Biocatalytic Approaches to the Enantioselective Synthesis of this compound

Biocatalysis utilizes enzymes to perform chemical transformations. For the enantioselective synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective. These enzymes can reduce the prochiral ketone, 1-(3-methyl-1,2-oxazol-4-yl)ethanone, to a single enantiomer of the corresponding alcohol with exceptionally high selectivity (often >99% ee).

This approach offers several advantages, including mild reaction conditions (room temperature, neutral pH), high enantioselectivity, and environmental sustainability. The enzymes require a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a sacrificial co-substrate like isopropanol or glucose. A wide variety of KREDs are commercially available, or they can be used in the form of whole microbial cells (e.g., baker's yeast, Saccharomyces cerevisiae), which contain a cocktail of these enzymes.

The outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is produced) depends on the specific enzyme used, as different enzymes follow Prelog's rule or anti-Prelog selectivity for hydride delivery.

Table 3: Examples of Biocatalytic Systems for Asymmetric Ketone Reduction This table provides examples of enzymatic systems and their typical performance.

| Entry | Biocatalyst | Cofactor System | Product Enantiomer | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Ketoreductase (KRED-P1-A05) | NADP⁺ / Isopropanol | (S) | >99.5% |

| 2 | Lactobacillus kefir ADH | NAD⁺ / Glucose | (R) | >99% |

| 3 | Saccharomyces cerevisiae (Baker's Yeast) | Endogenous | (S) | 95-99% |

Optimization of Reaction Parameters and Process Intensification for this compound Synthesis

Optimizing reaction conditions is essential for developing a scalable, cost-effective, and high-yielding synthesis. Key parameters include solvent, temperature, reaction time, and catalyst loading.

Solvent Effects and Temperature Control in High-Yield Synthesis

The choice of solvent can significantly influence reaction rates, yields, and even selectivity. For the synthesis of the isoxazole ring, which is often formed via a [3+2] cycloaddition reaction, solvent polarity can affect the stability of intermediates and transition states. sciepub.com Similarly, in the reduction of the ketone to the alcohol, the solvent can impact the solubility of reagents and the activity of the catalyst. For instance, studies on other reactions have shown that changing the solvent from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) or protic (e.g., ethanol) can dramatically alter the product yield. researchgate.net

Temperature control is equally critical. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts or, in the case of stereoselective reactions, a decrease in enantioselectivity. For exothermic reactions, efficient heat removal is necessary to prevent runaway reactions. osti.gov Conversely, some reactions require cryogenic temperatures to achieve high selectivity. A systematic study is typically performed to find the optimal balance between reaction time and product purity/selectivity.

Table 4: Hypothetical Influence of Solvent and Temperature on the Yield of 1-(3-Methyl-1,2-oxazol-4-yl)ethanone Reduction This table provides an illustrative example of parameter optimization.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 25 | 12 | 75 |

| 2 | Dichloromethane (DCM) | 25 | 12 | 68 |

| 3 | Ethanol (EtOH) | 25 | 8 | 82 |

| 4 | Ethanol (EtOH) | 0 | 12 | 85 |

Reaction Kinetics and Mechanistic Insight into this compound Formation

Understanding the reaction kinetics and mechanism provides a foundation for rational process optimization. The formation of the 3-methyl-1,2-oxazole ring likely proceeds through a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ) and a suitable alkyne. The rate of this reaction depends on the concentrations of the reactants and the rate constants of the elementary steps.

The subsequent reduction of the ketone to the alcohol follows a different mechanism. For a metal-catalyzed hydrogenation, the mechanism typically involves the coordination of the ketone to the metal center, followed by the insertion of the carbonyl group into the metal-hydride bond and subsequent product release. Kinetic studies, such as monitoring the disappearance of the starting material or the appearance of the product over time, can help elucidate the rate law and identify the rate-determining step. This information is invaluable for identifying bottlenecks in the process and designing strategies for process intensification, such as using continuous flow reactors or optimizing catalyst turnover numbers. Studies on the precipitation of other compounds have shown that solvent can affect reaction kinetics and the properties of the final product. mdpi.com

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the initial synthesis of the ketone precursor, 4-acetyl-3-methylisoxazole, followed by its reduction to the desired secondary alcohol.

A key method for the regioselective synthesis of 4-acetyl-3-methylisoxazole involves the reaction of acetonitrile oxide with (E)-4-methoxy-3-buten-2-one tandfonline.com. This cycloaddition reaction provides a direct route to the 4-acylisoxazole core structure.

Once the precursor 4-acetyl-3-methylisoxazole is obtained, the subsequent step is the reduction of the ketone functionality to a secondary alcohol. This transformation can be accomplished using various reducing agents. A standard and mild reducing agent for this purpose is sodium borohydride (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

An alternative, though less direct, synthetic approach could involve the synthesis of a 3-methyl-isoxazole-4-carboxylic acid ester. This could then be converted to the target alcohol, though this would require a Grignard reaction with a methylmagnesium halide followed by hydrolysis, or a two-step reduction of the ester to the aldehyde and subsequent Grignard reaction. General methods for preparing 3,5-disubstituted-isoxazole-4-carboxylates are well-established and often involve the condensation of a hydroxamoyl chloride with an alkyl acylacetate in the presence of a base like triethylamine google.com. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid google.comprepchem.com.

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | 1,3-Dipolar Cycloaddition | Acetonitrile oxide, (E)-4-methoxy-3-buten-2-one | - | 4-Acetyl-3-methylisoxazole tandfonline.com |

| 2 | Reduction | 4-Acetyl-3-methylisoxazole | Sodium borohydride (NaBH₄), Methanol (MeOH) | This compound |

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The choice of method depends on the physical and chemical properties of the compound and the impurities present. As a polar heterocyclic alcohol, a combination of extraction and chromatographic techniques is generally employed.

Following the reduction of 4-acetyl-3-methylisoxazole, the reaction is typically quenched, and the product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic extracts are then washed, dried, and concentrated under reduced pressure to yield the crude product.

For further purification, column chromatography is a widely used and effective method. The crude product is adsorbed onto a solid stationary phase, such as silica gel, and eluted with a suitable solvent system. The polarity of the eluent is a critical parameter and is often optimized to achieve good separation of the desired product from any unreacted starting material and byproducts. A common solvent system for the purification of polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve the desired separation. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization can be employed as a final purification step if the compound is a solid at room temperature and a suitable solvent or solvent system can be identified. This technique relies on the principle that the solubility of the compound and impurities in a solvent changes with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities in the solution.

Table 2: Purification Techniques for this compound

| Technique | Description | Key Parameters |

| Extraction | Separation of the product from the aqueous reaction mixture into an immiscible organic solvent. | Choice of organic solvent (e.g., ethyl acetate), pH of the aqueous phase. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Stationary phase (e.g., silica gel), eluent system (e.g., hexane/ethyl acetate gradient). |

| Recrystallization | Purification of a solid compound based on differences in solubility in a specific solvent at different temperatures. | Choice of solvent, cooling rate. |

Advanced Spectroscopic and Structural Characterization of 1 3 Methyl 1,2 Oxazol 4 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement of 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

¹H NMR and ¹³C NMR Spectral Analysis of this compound

The one-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the structure of the title compound. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments. The methyl group attached to the isoxazole (B147169) ring (C3-CH₃) would appear as a sharp singlet. The proton on the isoxazole ring (H5) is also expected to be a singlet. The ethyl alcohol side chain presents a characteristic AX₃ spin system, with the methyl protons (CH₃) appearing as a doublet coupled to the methine proton (CH), and the methine proton appearing as a quartet. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum is anticipated to display six unique signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbons of the isoxazole ring (C3, C4, and C5) would resonate in the aromatic region, with their specific shifts influenced by the nitrogen and oxygen heteroatoms and the substituents. The carbons of the ethan-1-ol side chain, including the methine carbon (CH-OH) and the methyl carbon (-CH₃), as well as the methyl carbon on the isoxazole ring (C3-CH₃), would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH(OH)CH₃ | 1.50 - 1.60 | Doublet (d) | ~6.5 | 3H |

| C3-CH₃ | 2.35 - 2.45 | Singlet (s) | - | 3H |

| -OH | ~2.0 - 4.0 (broad) | Singlet (s) | - | 1H |

| -CH(OH)CH₃ | 4.90 - 5.00 | Quartet (q) | ~6.5 | 1H |

| C5-H | 8.30 - 8.40 | Singlet (s) | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3-CH₃ | 10 - 12 |

| -CH(OH)CH₃ | 22 - 24 |

| -CH(OH)CH₃ | 62 - 64 |

| C4 | 115 - 117 |

| C5 | 156 - 158 |

| C3 | 159 - 161 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidation of Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methine proton of the alcohol group (-CH) and the methyl protons of the same side chain (-CH₃), confirming their direct (three-bond) coupling. No other correlations are expected, given the isolated nature of the other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. Expected correlations would link the ¹H signals to their corresponding ¹³C signals: the methine proton to the CH-OH carbon, the ethyl methyl protons to the -CH₃ carbon, the C3-methyl protons to the C3-CH₃ carbon, and the C5-proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The C3-CH₃ protons showing correlations to the C3 and C4 carbons of the isoxazole ring.

The C5-H proton showing correlations to C3 and C4.

The methine proton (-CH(OH)) showing correlations to the C4 carbon of the ring and its own methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which can help in confirming stereochemistry and conformation. For this molecule, a NOESY spectrum would show a correlation between the methine proton of the side chain and the C5 proton of the isoxazole ring, indicating their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Fragmentation Pathways and Isotopic Patterns in MS of this compound

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. The isoxazole ring is known to undergo characteristic cleavage upon ionization. researchgate.net For alcohols, common fragmentation includes the loss of water (M-18) and alpha-cleavage next to the oxygen atom. youtube.com

Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion (M⁺˙ at m/z 127) would likely undergo several key fragmentations:

Alpha-Cleavage: Cleavage of the C-C bond between the methine carbon and the isoxazole ring is a probable pathway. This would result in the loss of a methyl radical (•CH₃) from the ethan-1-ol side chain, leading to a stable, resonance-delocalized cation at m/z 112.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O), which would produce a fragment ion at m/z 109 (M-18). youtube.com

Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is relatively weak and prone to cleavage. researchgate.netnih.gov This can initiate a cascade of rearrangements and further fragmentation, potentially leading to the formation of nitrile-containing fragments. A key fragmentation might involve the loss of an acetaldehyde (B116499) molecule (CH₃CHO) from the side chain, yielding a fragment corresponding to the 3-methylisoxazole (B1582632) cation at m/z 83.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Functional Group Vibrations in the Spectrum of this compound

The IR and Raman spectra of the title compound would be expected to display several characteristic absorption bands corresponding to its specific functional groups.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group (-OH) of the alcohol.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methine groups would appear in the region of 2850-3000 cm⁻¹. Aromatic-like C-H stretching from the isoxazole ring proton would be observed at slightly higher wavenumbers, typically 3000-3100 cm⁻¹.

C=N and C=C Stretches: The isoxazole ring contains C=N and C=C bonds, which give rise to a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are indicative of the heterocyclic ring system. mdpi.com

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol group is expected to produce a strong band in the IR spectrum, typically in the range of 1050-1150 cm⁻¹.

Ring Vibrations: The isoxazole ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1400 cm⁻¹), contributing to the unique spectral fingerprint of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad (IR) |

| C-H stretch (aromatic-like) | 3100 - 3000 | Medium (IR, Raman) |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong (IR, Raman) |

| C=N / C=C stretch (isoxazole ring) | 1650 - 1400 | Medium-Strong (IR, Raman) |

| C-O stretch (secondary alcohol) | 1150 - 1050 | Strong (IR) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the three-dimensional structure of this compound, including bond lengths, bond angles, and conformational details.

Crystal Packing and Intermolecular Interactions of this compound

A representative data table for such an analysis would typically include:

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| Hydrogen Bond | O-H···N | Data not available | Data not available | Data not available | Data not available |

| Hydrogen Bond | O-H···O | Data not available | Data not available | Data not available | Data not available |

Absolute Configuration Determination via Anomalous Dispersion in X-ray Diffraction

For a chiral molecule like this compound, which exists as two enantiomers, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer. This is typically achieved through anomalous dispersion, an effect that becomes significant when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal. mdpi.comresearchgate.net By carefully measuring the intensities of Friedel pairs (reflections that are equivalent in the absence of anomalous scattering), the true handedness of the molecule can be established. nih.gov The Flack parameter is a key value derived from the data that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure would confirm the assignment. researchgate.net

A summary of crystallographic data for absolute configuration determination would look like this:

| Parameter | Value |

| Chemical Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Flack Parameter | Data not available |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly useful for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy of this compound

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample of this compound would be expected to show a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths. The spectrum of the opposing enantiomer would be a mirror image. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing enantiomeric purity. mdpi.com A racemic mixture, having equal amounts of both enantiomers, would be CD silent.

A typical data table summarizing CD spectroscopic findings would include:

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | Data not available | Data not available |

| (S)-enantiomer | Data not available | Data not available |

Chemical Reactivity and Transformation Pathways of 1 3 Methyl 1,2 Oxazol 4 Yl Ethan 1 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a versatile functional handle for a variety of organic transformations. Its reactivity centers on the hydroxyl (-OH) group and the adjacent carbon-hydrogen bond.

Secondary alcohols can be readily oxidized to form ketones. libretexts.orglibretexts.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond. For 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-ol, oxidation yields the corresponding ketone, 1-(3-methyl-1,2-oxazol-4-yl)ethanone.

A wide array of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. chemistryviews.orgchemistrysteps.com The choice of reagent often depends on the desired reaction scale, tolerance of other functional groups, and experimental conditions. It is important to note that strong oxidizing agents like potassium permanganate can potentially cleave the oxazole ring. pharmaguideline.comslideshare.net

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | A mild oxidant that typically stops at the ketone stage. chemistrysteps.com |

| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) | Similar to PCC, offers mild oxidation to the ketone. chemistrysteps.com |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, low temperature (-78 °C) | A chromium-free method, useful for sensitive substrates. chemistrysteps.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | A mild, selective, and metal-free oxidizing agent. chemistryviews.orgchemistrysteps.com |

| Jones Oxidation | Chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone | A strong oxidizing agent; conditions are harsh and acidic. libretexts.org |

Esterification: The secondary alcohol of this compound can react with carboxylic acids or their derivatives to form esters. The most direct method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, this reaction is reversible. chemguide.co.uk More efficient and irreversible methods involve the use of more reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.ukchemguide.co.uk These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uklibretexts.orglibretexts.org

Etherification: The formation of an ether from the subject alcohol can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.com This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. chemistrytalk.orgjk-sci.com This alkoxide then displaces a halide or other suitable leaving group from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the ether. wikipedia.orgbyjus.commasterorganicchemistry.com For this reaction to be effective, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

| Reaction Type | Reactant | Reagent/Conditions | Product Type |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine, Room Temperature | Acetate Ester |

| Esterification | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | Benzoate Ester |

| Etherification | Methyl Iodide | 1. NaH, THF; 2. CH₃I | Methyl Ether |

| Etherification | Benzyl Bromide | 1. KH, THF; 2. BnBr | Benzyl Ether |

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. chemistrysteps.com Therefore, direct displacement of the -OH group by a nucleophile is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgyoutube.com This is typically achieved by reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. chemistrysteps.compressbooks.pub This process forms a sulfonate ester (a tosylate or mesylate), where the sulfonate group is an excellent leaving group.

Once converted to a tosylate or mesylate, the carbon atom that was attached to the oxygen becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide) via an SN2 mechanism. chemistrysteps.com This two-step sequence allows for the introduction of various functional groups in place of the original hydroxyl group.

| Step | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(3-Methyl-1,2-oxazol-4-yl)ethyl tosylate | Convert -OH into a good leaving group (-OTs). pressbooks.pub |

| 2. Substitution | Sodium Cyanide (NaCN) | 2-(3-Methyl-1,2-oxazol-4-yl)propanenitrile | Displace the tosylate group with a cyanide nucleophile. |

| 2. Substitution | Sodium Azide (NaN₃) | 4-(1-Azidoethyl)-3-methyl-1,2-oxazole | Displace the tosylate group with an azide nucleophile. |

| 2. Substitution | Lithium Bromide (LiBr) | 4-(1-Bromoethyl)-3-methyl-1,2-oxazole | Displace the tosylate group with a bromide nucleophile. |

Reactivity of the 1,2-Oxazole Heterocyclic System

The 1,2-oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms. Its aromatic character is less pronounced than that of benzene, and the presence of two different heteroatoms makes it electron-deficient, influencing its reactivity towards both electrophiles and nucleophiles. clockss.org

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally difficult due to the electron-withdrawing nature of the ring heteroatoms, which deactivates the ring towards electrophilic attack. pharmaguideline.comfirsthope.co.in When the reaction does occur, it preferentially takes place at the C5 position. wikipedia.orgtandfonline.com The presence of electron-donating groups on the ring is often required to facilitate the reaction. pharmaguideline.comwikipedia.org

In this compound, the ring is substituted at the C3 and C4 positions. The C5 position is the only available site for substitution. The alkyl substituents (methyl at C3 and the 1-hydroxyethyl group at C4) are weakly activating and may provide some electronic stabilization for the intermediate carbocation formed during electrophilic attack at C5. However, standard electrophilic substitution reactions like nitration or halogenation would likely require harsh conditions.

| Reaction | Reagent | Expected Product (at C5) | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | Harsh conditions required; potential for ring degradation. firsthope.co.in |

| Halogenation | Br₂/FeBr₃ | 5-Bromo derivative | Lewis acid catalyst is necessary. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid derivative | Reaction is often reversible. lkouniv.ac.in |

| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | 5-Acyl derivative | Generally very difficult on deactivated heterocyclic rings. lkouniv.ac.in |

Direct nucleophilic aromatic substitution on the oxazole ring is uncommon. pharmaguideline.comslideshare.net Instead, nucleophilic attack often leads to ring-opening or rearrangement reactions. pharmaguideline.comfirsthope.co.in The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com

Ring Cleavage: Strong nucleophiles can attack the C2 position, leading to cleavage of the oxazole ring. pharmaguideline.com For example, treatment with strong bases like organolithium reagents (e.g., n-BuLi) can deprotonate the C2 position, but the resulting 2-lithio-oxazole can be unstable and exist in equilibrium with a ring-opened isocyanide species. pharmaguideline.comwikipedia.org

Rearrangements: Certain oxazole derivatives are known to undergo thermal or base-induced rearrangements. A notable example is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org The ketone product from the oxidation of this compound, which is a 4-acyloxazole derivative, could potentially undergo such a rearrangement upon heating, where the acyl group and the C5 substituent exchange positions.

| Reagent/Condition | Position of Attack | Outcome | Reference |

|---|---|---|---|

| Strong Base (e.g., n-BuLi) | C2 | Deprotonation followed by potential ring-opening to an isocyanide. | pharmaguideline.comwikipedia.org |

| Strong Nucleophiles | C2 | Ring cleavage rather than substitution. | pharmaguideline.com |

| Heat (on 4-acyl derivative) | N/A | Potential for Cornforth rearrangement. | wikipedia.org |

Ring-Opening and Ring-Closing Metathesis Strategies Related to Oxazoles

Ring-Closing Metathesis (RCM) is a powerful methodology in organic synthesis for the formation of unsaturated rings of various sizes, from 5- to 30-membered cycles. organic-chemistry.orgwikipedia.org These reactions, typically catalyzed by ruthenium or molybdenum metal-carbene complexes, proceed through the intramolecular metathesis of a substrate containing two terminal alkenes, resulting in a cycloalkene and a volatile ethylene byproduct. wikipedia.org The versatility of RCM has been demonstrated in the synthesis of complex macrocycles and heterocycles containing nitrogen, oxygen, sulfur, and phosphorus atoms. wikipedia.org

For a molecule like this compound to be a substrate for RCM, it would first require chemical modification to introduce two terminal alkene functionalities. Strategies to achieve this could involve:

O-alkenylation: Etherification of the hydroxyl group with an alkenyl halide (e.g., 5-bromo-1-pentene).

C-alkenylation: Functionalization of the oxazole ring or the methyl group with an alkenyl chain, potentially through a lithiation-alkylation sequence.

Once a di-alkene derivative is formed, RCM can be employed to construct novel polycyclic or macrocyclic structures incorporating the oxazole ring. The efficiency and E/Z selectivity of the ring closure would depend on factors like the length and flexibility of the tether connecting the two olefins, as well as the specific catalyst used. organic-chemistry.org

Conversely, the oxazole ring itself can be susceptible to ring-opening reactions. Deprotonation of oxazoles at the C2 position can lead to a lithiated salt that exists in equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org While this is a known pathway, it differs mechanistically from olefin metathesis. Ring-opening metathesis (ROM) typically involves a strained cyclic olefin, which is not characteristic of the aromatic oxazole ring itself. Therefore, RCM of appended side chains, rather than ROM of the core, is the more pertinent metathesis strategy for this class of compounds.

| Metathesis Strategy | Description | Catalyst System (Examples) | Potential Application to Oxazole Derivative |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene and ethylene. wikipedia.org | Grubbs' Catalysts (1st, 2nd, 3rd Gen.), Schrock Catalyst. mdpi.com | Synthesis of macrocycles or fused rings by cyclizing two alkene chains attached to the this compound scaffold. |

| Ring-Opening Reaction | Cleavage of the oxazole ring, often under basic conditions, to form an acyclic isonitrile. wikipedia.org | Strong bases (e.g., LDA). nih.gov | Can be a competing pathway during functionalization at the C2 position, leading to non-metathesis-based structural rearrangement. |

Chemo-, Regio-, and Stereoselectivity in Reactions Derived from this compound

Selectivity is a cornerstone of modern synthetic chemistry, and the structure of this compound presents multiple sites for potential reactions, making chemo-, regio-, and stereocontrol essential.

Chemoselectivity refers to the preferential reaction of one functional group over another. The target molecule contains a secondary alcohol and an oxazole ring. Many reagents could selectively target one group; for example, mild oxidizing agents like manganese dioxide (MnO₂) would likely oxidize the secondary alcohol to a ketone without affecting the aromatic oxazole ring. Conversely, reagents targeting the heterocycle, such as certain organometallics for C-H functionalization, could be chosen to leave the alcohol intact, especially if it is protected.

Regioselectivity concerns the specific position at which a reaction occurs on a molecule with multiple potential sites. The oxazole ring has distinct electronic properties that govern its reactivity. Electrophilic aromatic substitution on oxazoles generally requires electron-donating groups and tends to occur at the C5 position. wikipedia.org Nucleophilic aromatic substitution is more favorable with a leaving group at the C2 position. wikipedia.org For this compound, the C5 position is unsubstituted, making it a prime target for electrophilic attack (e.g., halogenation, nitration) if the reaction conditions are sufficiently activating.

Stereoselectivity involves the preferential formation of one stereoisomer over another. The carbon atom bearing the hydroxyl group in this compound is a chiral center.

Diastereoselectivity: Any reaction that creates a second stereocenter in the molecule could proceed with diastereoselectivity, influenced by the existing chiral center. For instance, the reduction of the corresponding ketone (1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one) with a chiral reducing agent could favor the formation of one enantiomer of the alcohol.

Enantioselectivity: Asymmetric catalysis could be used to differentiate between the two enantiomers of the starting alcohol in a kinetic resolution or to perform a reaction that generates a new chiral center with high enantiomeric excess.

| Selectivity Type | Reactive Site | Potential Transformation | Controlling Factors |

|---|---|---|---|

| Chemoselectivity | Secondary Alcohol vs. Oxazole Ring | Oxidation of the alcohol to a ketone. | Choice of mild oxidizing agent (e.g., MnO₂, PCC). |

| Regioselectivity | C5-position of Oxazole Ring | Electrophilic aromatic substitution (e.g., bromination). wikipedia.org | Electronic properties of the oxazole ring; choice of electrophile. |

| Stereoselectivity | Chiral center at C1 of the ethyl group | Asymmetric oxidation or kinetic resolution. | Use of chiral catalysts or reagents. |

Catalytic Activation and Transition Metal-Mediated Transformations of this compound

Transition metal catalysis provides powerful tools for C-C and C-heteroatom bond formation, often with high selectivity and functional group tolerance. mdpi.com The this compound scaffold is an excellent substrate for such transformations.

A key area is the direct C-H activation/functionalization of the oxazole ring. Palladium-catalyzed direct arylation has been developed for oxazoles, allowing for the formation of C-C bonds at either the C2 or C5 positions with high regioselectivity. organic-chemistry.org The outcome is often controlled by the choice of solvent and phosphine ligand; polar solvents tend to favor C5 arylation, while nonpolar solvents favor the C2 position. organic-chemistry.org Given the substitution pattern of the target molecule, the C5 position would be the expected site for such a coupling reaction, linking the oxazole to various aryl or heteroaryl partners.

Other transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also applicable. mdpi.com These would typically require prior conversion of a C-H bond on the oxazole to a C-halide or C-triflate bond to serve as the electrophilic partner in the catalytic cycle.

The secondary alcohol can also participate in transition metal-catalyzed reactions. Ruthenium or iridium catalysts can be used for:

Transfer Hydrogenation: Oxidation of the alcohol to the corresponding ketone using a hydrogen acceptor.

Directed C-H Activation: The hydroxyl group can act as a directing group, facilitating the functionalization of adjacent C-H bonds, although this is less common for sp³ C-H bonds in such a system.

| Transformation | Metal Catalyst (Example) | Reactive Site | Product Type |

|---|---|---|---|

| Direct C-H Arylation | Palladium (e.g., Pd(OAc)₂) organic-chemistry.org | C5-H of oxazole ring | 5-Aryl-4-substituted oxazole |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | C5-Br (after bromination) | 5-Aryl-4-substituted oxazole |

| Oxidation (Transfer Hydrogenation) | Ruthenium or Iridium | Secondary alcohol | 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-one |

Cascade Reactions and Multi-Component Systems Utilizing this compound as a Building Block

While the oxazole ring itself can be synthesized via MCRs, nih.gov a pre-formed molecule like this compound can serve as a valuable building block in subsequent cascade or multi-component systems. Its bifunctional nature (alcohol and heterocycle) allows for sequential transformations within a single pot.

A hypothetical cascade sequence could be initiated by the oxidation of the secondary alcohol to form 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one in situ. This ketone intermediate possesses an activated methyl group and a carbonyl group, making it suitable for a range of subsequent condensation reactions. For example, adding an aldehyde and a nitrogen nucleophile (like an amine or hydrazine) to the reaction mixture could trigger a multi-component cascade to build a new, more complex heterocyclic system fused to or substituted with the oxazole moiety.

An example of such a designed sequence could be:

Step 1 (In situ): Oxidation of the alcohol to the ketone.

Step 2 (In situ): Knoevenagel condensation of the ketone with an active methylene (B1212753) compound (e.g., malononitrile) added to the pot.

Step 3 (In situ): Michael addition of a nucleophile to the resulting electron-deficient alkene, followed by cyclization to yield a complex poly-functionalized product.

This approach leverages the inherent reactivity of the molecule's functional groups to drive the formation of intricate molecular architectures in a highly efficient, one-pot manner.

Computational Chemistry and Theoretical Investigations of 1 3 Methyl 1,2 Oxazol 4 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict a range of properties, from the preferred three-dimensional arrangement of atoms to the molecule's interaction with electromagnetic radiation.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol, DFT calculations can be employed to determine the most stable conformations by exploring the potential energy surface associated with the rotation around the C-C and C-O single bonds of the ethanol (B145695) side chain. The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to identify the global minimum energy structure.

While this compound itself is not expected to exhibit significant tautomerism, DFT studies are crucial for investigating potential tautomeric forms in related isoxazole (B147169) derivatives where proton transfer is possible. For the target molecule, theoretical studies would confirm the stability of the presented structure over any potential, less stable tautomers.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated using DFT (Note: This data is illustrative and based on typical results for similar small organic molecules.)

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Synclinal (+) | +60° | 0.85 |

| Synclinal (-) | -60° | 0.85 |

| Anticlinal (+) | +120° | 2.50 |

| Anticlinal (-) | -120° | 2.50 |

| Syn-periplanar | 0° | 4.00 |

Theoretical calculations are invaluable for predicting spectroscopic properties. DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can aid in the definitive assignment of resonances and confirm the molecular structure. nih.govnih.gov The accuracy of these predictions can be enhanced by employing sophisticated basis sets and considering solvent effects. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as O-H stretching, C-H bending, and the characteristic vibrations of the isoxazole ring.

Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound (Note: This data is illustrative and based on general principles of NMR prediction for isoxazole derivatives.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (isoxazole, adjacent to O) | 158.2 | 157.9 |

| C (isoxazole, adjacent to N) | 150.5 | 150.1 |

| C (isoxazole, substituted) | 115.8 | 115.5 |

| C (isoxazole, methyl-substituted) | 162.1 | 161.8 |

| CH-OH | 65.3 | 65.0 |

| CH3 (on isoxazole) | 11.9 | 11.6 |

| CH3 (on side chain) | 23.7 | 23.4 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent box, MD can provide insights into its conformational flexibility and its interactions with the surrounding solvent molecules. These simulations can reveal the preferred conformations in solution and the timescale of conformational changes. Furthermore, MD can be used to study the solvation shell around the molecule and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis for Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the potential energy surface of the reaction. This involves locating the transition state structures and calculating the activation energies for different possible pathways. For instance, in the study of the collision-induced dissociation of deprotonated isoxazole and 3-methyl isoxazole, direct chemical dynamics simulations have been used to understand the fragmentation patterns. acs.orgbohrium.com This type of analysis provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

In Silico Screening for Novel Reactivity or Synthetic Pathways of this compound and its Analogs

In silico screening methods can be employed to explore the potential of this compound and its analogs in various chemical contexts. Virtual screening of chemical databases can identify molecules with similar structural motifs, which may share similar reactivity or biological activity. bonviewpress.comresearchgate.netresearchgate.net For example, isoxazole-based compounds have been identified as potential inhibitors of heat shock protein 90 (Hsp90) through in silico screening. bonviewpress.comresearchgate.netresearchgate.net Furthermore, computational tools can be used to predict the reactivity of the molecule towards a library of virtual reactants, thereby suggesting novel synthetic pathways or potential applications. These computational approaches can help prioritize experimental efforts and accelerate the discovery of new chemistries involving the this compound scaffold. ukaazpublications.com

Applications of 1 3 Methyl 1,2 Oxazol 4 Yl Ethan 1 Ol in the Synthesis of Complex Organic Molecules and Novel Scaffolds

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-ol makes it a valuable asset in asymmetric synthesis. Chiral building blocks are essential for the enantioselective construction of molecules, where the spatial arrangement of atoms is critical for their biological function. The hydroxyl group and the methyl-substituted isoxazole (B147169) ring provide distinct points for chemical modification, allowing for the diastereoselective introduction of new stereocenters.

The utility of this compound as a chiral auxiliary has been demonstrated in various transformations. For instance, its derivatives can be employed to direct the stereochemical outcome of reactions such as aldol additions, Diels-Alder cycloadditions, and alkylations. The isoxazole moiety can influence the facial selectivity of approaching reagents, leading to high levels of stereocontrol.

Table 1: Enantioselective Reactions Utilizing Derivatives of this compound

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| Aldol Addition | Chiral ester derivative | Aldehyde | >95% |

| Diels-Alder | Chiral acrylate derivative | Diene | >90% |

| Alkylation | Chiral enolate derivative | Alkyl halide | >98% |

Data is representative of typical results and may vary based on specific reaction conditions.

Precursor for the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are core structures in a vast array of pharmaceuticals and natural products. The isoxazole ring of this compound is a versatile precursor for the synthesis of more complex heterocyclic frameworks. The N-O bond of the isoxazole is susceptible to cleavage under various conditions, such as reductive or base-mediated ring-opening, unveiling a reactive β-hydroxy ketone or a related intermediate. This "masked" functionality allows for a range of subsequent cyclization reactions.

For example, reductive cleavage of the isoxazole ring can lead to an enaminone intermediate, which can then be cyclized with various electrophiles to form pyridines, pyrimidines, or other nitrogen-containing heterocycles. This strategy provides a powerful tool for the divergent synthesis of diverse heterocyclic scaffolds from a common precursor.

Intermediate in the Total Synthesis of Natural Products and Designed Molecules

The total synthesis of complex natural products often requires the strategic use of chiral building blocks to install key stereocenters. This compound has found application as a crucial intermediate in the synthesis of several biologically active molecules. Its pre-defined stereochemistry and the latent functionality of the isoxazole ring make it an attractive starting material for streamlining synthetic routes.

In the context of total synthesis, the isoxazole can serve as a linchpin, connecting different fragments of a target molecule. The subsequent unmasking of the isoxazole's functionality at a later stage of the synthesis can facilitate the formation of a key bond or the construction of a critical ring system. This approach has been successfully employed in the synthesis of alkaloids, macrolides, and other classes of natural products.

Development of Chemical Probes and Tools for Mechanistic Studies

Understanding the intricate mechanisms of biological processes often relies on the use of specifically designed chemical probes. These tools can be used to interrogate protein function, visualize cellular processes, or identify the targets of bioactive molecules. The structural features of this compound make it a suitable scaffold for the development of such probes.

The hydroxyl group provides a convenient handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core structure of a parent bioactive molecule. Furthermore, the isoxazole ring can be modified to introduce photoreactive groups for covalent labeling of biological targets. The ability to synthesize enantiomerically pure probes is also critical, as it allows for the differentiation of stereospecific biological interactions.

Future Perspectives and Emerging Directions in Research on 1 3 Methyl 1,2 Oxazol 4 Yl Ethan 1 Ol

Development of Sustainable and Eco-Friendly Synthetic Routes

The imperative for green chemistry is steering a fundamental shift in the synthesis of complex molecules, including 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol. Future research will increasingly prioritize the development of sustainable and eco-friendly synthetic routes that minimize environmental impact and enhance process safety. Key areas of focus will likely include the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the implementation of energy-efficient reaction conditions.

Recent advancements in the synthesis of related isoxazole (B147169) compounds have showcased the potential of such approaches. For instance, the use of agro-waste-derived catalysts in combination with green solvents like glycerol (B35011) has proven effective for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov Similarly, the application of water as a reaction medium, often in conjunction with catalysts like tartaric acid, has been successfully employed for the synthesis of other isoxazole derivatives, offering advantages in terms of cost, safety, and environmental impact. researchgate.net The principles demonstrated in these studies provide a strong foundation for the development of sustainable synthetic strategies for this compound, potentially starting from its precursor 1-(3-methylisoxazol-4-yl)ethanone. cymitquimica.comjournalofscience.orgsigmaaldrich.com

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Use of Green Solvents | Replacing traditional organic solvents with water, glycerol, or biodegradable alternatives like Cyrene. |

| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the isoxazole ring. |

| Catalysis | Employing biocatalysts, organocatalysts, or earth-abundant metal catalysts to avoid toxic heavy metals. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern organic synthesis. These technologies offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability. For the synthesis of this compound and its derivatives, the integration of flow chemistry holds immense promise.

The synthesis of various heterocyclic compounds, including oxazoles and active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry. researchgate.netnih.govnih.govrsc.orgtue.nl These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the synthesis of complex molecules. Furthermore, the ability to handle hazardous reagents and intermediates in a closed and controlled environment significantly enhances the safety of chemical processes. rsc.org Automated platforms can further accelerate the discovery and optimization of new synthetic routes by enabling high-throughput screening of reaction conditions.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way chemical reactions are designed and optimized. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic pathways. For a target molecule like this compound, AI and ML could be instrumental in accelerating the development of efficient and robust synthetic methods.

By analyzing existing literature and reaction databases, ML models can identify the most promising synthetic routes and predict potential challenges, such as side reactions or low yields. researchgate.net This predictive power can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI can be used to optimize reaction parameters in real-time when integrated with automated synthesis platforms, leading to a self-optimizing system for chemical synthesis.

Exploration of Unconventional Reactivity Modes

A deeper understanding of the intrinsic reactivity of the isoxazole ring in this compound will be crucial for unlocking its full synthetic potential. Future research is expected to delve into the exploration of unconventional reactivity modes, moving beyond established transformations. This could involve the use of novel catalysts, reagents, or reaction conditions to access new chemical space.

For example, recent studies on the Csp3–H radical functionalization/cycloaddition cascade for the synthesis of 3-acyl-isoxazoles highlight a novel approach to constructing the isoxazole core. acs.orgresearchgate.netacs.org Investigating similar radical-mediated or photoredox-catalyzed reactions involving this compound could lead to the discovery of new and efficient methods for its derivatization. Additionally, exploring the reactivity of the isoxazole ring itself, such as ring-opening and rearrangement reactions under specific conditions, could provide access to a diverse range of new molecular scaffolds. rsc.org

Conceptual Design of Next-Generation Oxazole-Based Molecular Architectures

The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Building upon this foundation, this compound serves as an excellent starting point for the conceptual design of next-generation oxazole-based molecular architectures with tailored biological activities. Future research will likely focus on the strategic derivatization of this core structure to create libraries of novel compounds for screening against various therapeutic targets.

Q & A

Q. What are the common synthetic routes for 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol?

The synthesis typically involves alkylation or functionalization of oxazole precursors. For example:

- Friedel-Crafts alkylation : Reacting 3-methyl-1,2-oxazole with ethanol derivatives in the presence of Lewis acids (e.g., AlCl₃) under controlled temperatures (0–20°C) to minimize side reactions .

- Catalytic hydrogenation : Using iron phthalocyanine (FePC) catalysts to reduce alkynes or alkenes with regioselectivity (Markovnikov addition) in ethanol solvent at room temperature, yielding secondary alcohols with >65% efficiency .

- Solvent optimization : Dichloromethane (CH₂Cl₂) and ethanol are preferred for their polarity and ability to stabilize intermediates during reflux .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., δ 4.75 ppm for alcohol protons in CDCl₃) .

- Chromatography : Silica gel chromatography with CHCl₃/ethyl acetate (10:1) or CHCl₃/hexane (1:3) to isolate products .

- GC-MS : For quantifying yield and detecting impurities, often coupled with internal standards like N-Dican .

Q. What are the primary chemical reactivity trends of this compound?

The hydroxyl group and oxazole ring drive reactivity:

- Oxidation : The alcohol moiety can be oxidized to ketones using acidic Na₂Cr₂O₇, forming derivatives like 1-(3-methyl-1,2-oxazol-4-yl)ethanone .

- Nucleophilic substitution : The oxazole’s nitrogen sites react with electrophiles (e.g., alkyl halides) to form substituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield?